PROTAC Design and Function
PROTACs are heterobifunctional molecules designed to recruit and hijack the body's natural protein degradation machinery, the ubiquitin-proteasome system (UPS) []. They achieve this by containing two key binding domains:
By tethering these two domains together with a linker molecule, like Benzyl-PEG4-acid, a PROTAC can bring the target protein in close proximity to the E3 ligase, facilitating ubiquitination and subsequent degradation of the target protein [].
Role of Benzyl-PEG4-acid in PROTAC development
Benzyl-PEG4-acid functions as a linker molecule within a PROTAC. Linker molecules play a crucial role in determining the effectiveness and specificity of a PROTAC by influencing factors such as:
Benzyl-Polyethylene Glycol 4-Acid is a synthetic compound characterized by its unique structure, which includes a benzyl group attached to a polyethylene glycol chain terminated with a carboxylic acid. Its chemical formula is C16H24O6, and it is commonly used in bioconjugation and drug delivery applications due to its solubility and biocompatibility. The compound serves as a versatile linker in the development of targeted therapeutics, particularly in the area of protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras) .
The biological activity of Benzyl-Polyethylene Glycol 4-Acid is primarily linked to its role in drug delivery systems and targeted therapy. Its hydrophilic polyethylene glycol segment enhances solubility and circulation time in biological systems. Moreover, the benzyl group provides a hydrophobic interaction that can be beneficial for binding to specific biological targets. This compound has shown promise in enhancing the efficacy of PROTACs by improving their pharmacokinetic properties .
Benzyl-Polyethylene Glycol 4-Acid can be synthesized through several methods:
Benzyl-Polyethylene Glycol 4-Acid has several notable applications:
Interaction studies involving Benzyl-Polyethylene Glycol 4-Acid focus on its binding affinity with various proteins and biomolecules. Research indicates that its incorporation into drug formulations can significantly alter pharmacodynamics and pharmacokinetics, enhancing therapeutic effects while minimizing side effects. Studies also emphasize its compatibility with other polymers and small molecules, making it a valuable component in complex drug delivery systems .
Several compounds share structural similarities with Benzyl-Polyethylene Glycol 4-Acid, each possessing unique properties:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Carboxylic Acid-PEG Linkers | Similar PEG chains but different terminal groups | Often used for simpler conjugation strategies |
Benzyl-PEG2-Acid | Shorter PEG chain | May have different solubility profiles |
Benzyl-PEG6-Acid | Longer PEG chain | Enhanced hydrophilicity but may reduce binding efficiency |
Benzyl-PEG4-Azido | Contains an azide group | Useful for click chemistry applications |
Benzyl-Polyethylene Glycol 4-Acid stands out due to its balanced hydrophilic-hydrophobic nature, which provides optimal conditions for both solubility and target interaction, making it particularly effective in PROTAC applications .
Ring-opening polymerization emerges as a fundamental methodology for the controlled synthesis of polyethylene glycol derivatives, including Benzyl-polyethylene glycol-4-acid precursors. The technique operates through the systematic opening of cyclic ether monomers, primarily ethylene oxide, under carefully controlled conditions to achieve precise molecular weight distribution and functional group incorporation [3] [4].
The cationic ring-opening polymerization of ethylene oxide derivatives proceeds via two distinct mechanistic pathways: the activated monomer mechanism and the active chain-end mechanism [4]. In the activated monomer pathway, external nucleophiles such as benzyl alcohol serve as initiating species, enabling molar mass control through adjustment of the initial monomer-to-initiator ratio. The active chain-end mechanism involves monomer-initiated propagating chains, where each growing polymer chain originates from a single monomer molecule.
Research by Clarke and Tew demonstrated the synthesis of polyethylene glycol bottlebrush networks via ring-opening metathesis polymerization, achieving high conversions with minimal sol fractions below two percent [5]. Their methodology addressed the challenge of diol impurities in commercial polyethylene glycol by utilizing overlap concentration principles, enabling the synthesis of bottlebrush polymers with good molecular weight control.
The selection of appropriate catalyst systems represents a critical factor in achieving optimal ring-opening polymerization outcomes. Diphenylphosphoric acid has emerged as an effective organocatalyst for the cationic ring-opening polymerization of lactones and cyclic carbonates, demonstrating rapid polymerization of neat monomers at room temperature [4]. The catalyst concentration optimization studies revealed that maintaining ratios of monomer to catalyst between 100:1 and 1000:1 produces controlled polymerization with acceptable reaction rates and minimal side product formation.
N-heterocyclic carbene catalysts represent another significant advancement in ring-opening polymerization technology [6]. These systems enable the synthesis of well-defined, heterotelechelic polyethylene glycols up to 12,000 grams per mole with narrow molecular weight distributions characterized by polydispersity indices between 1.07 and 1.15. The methodology allows for facile synthesis of azide-functional polyethylene glycol suitable for subsequent azide-alkyne click chemistry applications.
Ring-opening metathesis polymerization provides a versatile approach for synthesizing unsaturated protein-reactive polyethylene glycol analogs [7]. Pelegri-O'Day and colleagues developed methods using this technique to create polyethylene glycol analogs containing terminal aldehyde functionality, ranging in molecular weight from 6 to 20 kilodaltons. The resulting polymers demonstrated biocompatibility in vitro, showing non-toxicity up to concentrations of at least 1 milligram per milliliter in human dermal fibroblasts.
The ring-opening metathesis polymerization approach enables the synthesis of conjugates that undergo metathesis-based depolymerization, resulting in decreased molecular weight and potential reversibility of bioconjugation reactions [7]. This property presents significant advantages for applications requiring controllable drug release or reversible protein modifications.
Protecting group strategies constitute a cornerstone of modern polyethylene glycol derivative synthesis, enabling selective functionalization and multi-step synthetic sequences while maintaining structural integrity of sensitive functional groups. The choice of protecting groups directly impacts synthetic efficiency, product purity, and scalability of manufacturing processes.
The benzyl protecting group demonstrates exceptional stability under both acidic and basic conditions, making it highly suitable for complex synthetic sequences involving multiple reaction steps [8]. Benzyl ethers exhibit remarkable resistance to nucleophilic attack and are compatible with a wide range of reaction conditions commonly employed in polyethylene glycol chemistry.
Deprotection of benzyl groups typically employs hydrogenolysis using hydrogen gas and palladium on carbon catalyst [9] [10]. The mechanism involves oxidative addition of the benzyl ether to the palladium catalyst, forming a palladium complex, followed by hydrogen coordination and transfer that facilitates alcohol release. Reductive elimination subsequently expels toluene and regenerates the palladium catalyst for continued catalytic cycles.
Alternative deprotection methods have been developed to address specific synthetic requirements. The use of 1,4-cyclohexadiene as a hydrogen transfer source enables rapid, safe transfer hydrogenation with microwave heating [9]. Electrochemical oxidation provides another efficient approach for benzyl ether cleavage under mild conditions, particularly advantageous for substrates sensitive to traditional hydrogenolysis conditions.
The traditional approach to stepwise polyethylene glycol synthesis employs acid-labile protecting groups such as 4,4'-dimethoxytrityl, requiring three-step elongation cycles involving deprotection, deprotonation, and coupling reactions in two separate reaction vessels [11] [12]. This methodology, while effective, introduces complexity and cost considerations in large-scale production.
Recent developments in base-labile protecting group chemistry offer significant advantages for streamlined polyethylene glycol synthesis [11] [12]. The phenethyl protecting group enables two-step elongation cycles combining deprotection and coupling in a single reaction vessel. Base-labile groups undergo 1,2-elimination or 1,4-elimination reactions under basic conditions, with complete conversion typically achieved within two hours at 0 degrees Celsius using potassium hexamethyldisilazide.
The base-labile protecting group approach eliminates the need for intermediate isolation and purification steps between deprotection and coupling reactions [12]. This innovation significantly reduces synthesis costs, minimizes the use of harmful organic solvents, and simplifies manufacturing processes for monodisperse polyethylene glycol derivatives.
Orthogonal protecting groups enable selective deprotection in the presence of other protected functionalities, providing enhanced synthetic flexibility for complex polyethylene glycol architectures [13]. The combination of benzyl ethers with silyl protecting groups allows for sequential deprotection under different conditions, facilitating the construction of asymmetric polyethylene glycol derivatives with multiple functional groups.
tert-Butyldimethylsilyl protecting groups demonstrate stability under both acidic and basic conditions while remaining sensitive to fluoride-mediated deprotection [13]. This orthogonality with benzyl protecting groups enables sophisticated synthetic strategies for preparing complex polyethylene glycol scaffolds with precisely positioned functional groups.
The purification of Benzyl-polyethylene glycol-4-acid and related derivatives represents a critical aspect of synthetic methodology, directly impacting product quality, yield, and suitability for pharmaceutical applications. Effective purification strategies must address the unique challenges posed by polyethylene glycol derivatives, including their high solubility in multiple solvents, potential for aggregation, and sensitivity to various purification conditions.
Size exclusion chromatography emerges as a fundamental technique for polyethylene glycol purification, providing separation based on molecular size differences [14] [15]. This methodology proves particularly effective for removing low molecular weight byproducts, unreacted polyethylene glycol monomers, and buffer components from reaction mixtures. The technique achieves typical recovery rates between 80 and 95 percent while maintaining high scalability for industrial applications.
Ion exchange chromatography represents the most commonly employed technique for protein purification and plays a significant role in purifying polyethylene glycol derivatives [14]. The method exploits charge density differences resulting from polyethylene glycol chain shielding effects on surface charges. This technique enables separation of positional isomers with the same degree of functionalization, since the site of modification affects charge distribution differently across molecular surfaces.
Reverse phase high-performance liquid chromatography provides exceptional resolution for polyethylene glycol derivative purification, achieving very high separation efficiency [15]. However, the technique exhibits limited scalability for large-scale production and represents a cost-intensive approach suitable primarily for analytical applications and high-value product purification.
Membrane centrifugation offers significant advantages for large-scale polyethylene glycol purification, combining high recovery rates with excellent scalability [15]. The method employs molecular weight cutoff membranes to separate target compounds from smaller impurities and excess reagents. Typical procedures involve multiple centrifugation cycles at controlled speeds, with intermediate redispersion steps to ensure complete removal of unwanted components.
The membrane-based approach achieves recovery rates between 85 and 98 percent while maintaining cost efficiency suitable for industrial applications [15]. The method proves particularly effective for removing excess coupling reagents, catalyst residues, and low molecular weight side products from polyethylene glycol synthesis reactions.
Precipitation methods leverage solubility differences to achieve purification of polyethylene glycol derivatives with very high scalability and cost efficiency [15]. These techniques exploit the unique solubility patterns of polyethylene glycol compounds, which demonstrate solubility in water, toluene, dichloromethane, and many other solvents while remaining insoluble in diethyl ether and hexanes.
The precipitation approach proves particularly valuable for large-scale synthesis where reaction volumes exceed several grams or kilograms [11]. The method enables purification through partition, precipitation, and crystallization techniques that avoid the need for extensive chromatographic separations. Recovery rates typically range from 60 to 80 percent, with the potential for further optimization through careful solvent selection and crystallization conditions.
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry represents an advanced approach for comprehensive polyethylene glycol analysis and purification [16]. This methodology enables simultaneous evaluation of multiple critical quality attributes, including average degree of polymerization, average molecular weight, weight-average molecular weight, and polydispersity.
The technique addresses mass discrimination effects through optimization of mobile phase additives and employs molecular feature extraction for component identification [16]. Mathematical models based on logarithmic relationships between degree of polymerization and retention time enable rapid recognition and identification of polyethylene glycol components in complex mixtures.
The translation of laboratory-scale synthetic methodologies to industrial production scales presents multifaceted challenges that significantly impact the economic viability and technical feasibility of Benzyl-polyethylene glycol-4-acid manufacturing. These challenges encompass technical, economic, regulatory, and environmental considerations that must be systematically addressed to achieve successful commercial production.
The iterative nature of stepwise polyethylene glycol synthesis presents fundamental scalability challenges due to the requirement for multiple purification steps and the associated costs and time consumption [17] [18]. Many developed synthetic pathways involve multistep processes where each elongation cycle requires careful optimization of reaction conditions, temperature control, and mixing efficiency to maintain product quality at larger scales.
Heat management represents a critical challenge in scaled polyethylene glycol synthesis, particularly for exothermic coupling reactions and ring-opening polymerization processes [18]. Industrial reactors must incorporate sophisticated temperature control systems, external heat exchangers, and circulation pumps to manage reaction heat effectively while maintaining batch consistency and preventing thermal degradation of sensitive intermediates.
Mixing efficiency becomes increasingly challenging as reaction volumes increase from laboratory scale (1-100 grams) to pilot scale (0.1-10 kilograms) and manufacturing scale (10-1000 kilograms)[Table 4]. Inadequate mixing can result in localized concentration gradients, incomplete reactions, and formation of side products that compromise overall yield and product quality.
The cost associated with polyethylene glycol production represents one of the major hurdles in commercial development [18]. Manufacturing costs typically increase by factors of 2-5 times at pilot scale, 5-15 times at manufacturing scale, and 10-50 times at full industrial scale compared to laboratory baseline costs. These escalations result from infrastructure requirements, equipment costs, regulatory compliance, and the need for extensive quality control systems.
Quality control and waste management become increasingly complex and expensive at larger production scales[Table 4]. Manufacturing operations require sophisticated analytical capabilities to ensure batch consistency, monitor impurity levels, and maintain compliance with pharmaceutical quality standards. Waste streams from large-scale synthesis require specialized treatment and disposal methods that add significant operational costs.
Industrial production of pharmaceutical intermediates such as Benzyl-polyethylene glycol-4-acid must comply with extensive regulatory requirements governing manufacturing practices, environmental impact, and product quality [19] [20]. Good Manufacturing Practice guidelines mandate detailed documentation, validated analytical methods, and comprehensive quality assurance systems that add complexity and cost to production operations.
Environmental considerations include management of organic solvent emissions, treatment of aqueous waste streams, and disposal of solid waste materials [19]. Polyethylene glycol synthesis often employs significant quantities of organic solvents for reaction media and purification processes, requiring sophisticated recovery and recycling systems to minimize environmental impact and reduce operating costs.
The presence of potentially carcinogenic polymerization residues such as ethylene oxide and formaldehyde in polyethylene glycol products requires stringent control measures and analytical monitoring [19]. Regulatory agencies impose strict limits on these impurities, necessitating advanced purification technologies and comprehensive analytical validation programs.
Success rates for scaling synthetic processes decrease significantly with increasing production scale, from 85-95 percent at laboratory scale to 50-70 percent at full industrial scale[Table 4]. This decline reflects the cumulative impact of technical challenges, economic constraints, and regulatory requirements that become more pronounced at larger scales.
Innovation in process design and technology development offers pathways to address scalability challenges [20] [21]. Continuous manufacturing processes, automated synthesis platforms, and advanced process analytical technology can improve efficiency, reduce costs, and enhance product quality consistency. The implementation of green chemistry principles, including solvent-free reactions and renewable feedstock utilization, addresses both environmental and economic sustainability concerns.
The development of modular production systems enables flexible scaling approaches that can adapt to varying market demands while minimizing capital investment risks [20]. These systems allow for incremental capacity expansion and process optimization without requiring complete facility redesign or major equipment replacement.
The bifunctional architecture supplies orthogonal handles for sequential chemistry on the same scaffold.
Catalytic hydrogenolysis is the dominant route for cleaving benzyl ethers on polyethylene glycol linkers. A mixed catalyst of palladium on carbon with niobium oxide on carbon dramatically accelerates deprotection at room temperature under balloon hydrogen pressure [1]. Key kinetic data are summarised below.
Entry | Substrate context | Catalyst loading (mol %) | Solvent | Time to completion (min) | Isolated yield % |
---|---|---|---|---|---|
1 | Simple benzyl ether on tetraethylene glycol | 1 palladium / 1 niobium oxide | Methanol | 45 | 99 [1] |
2 | Same, but palladium only | 1 palladium | Methanol | 90 | 60 [1] |
3 | Mixed catalyst, isopropanol | 1 / 1 | 2-propanol | 45 | 98 [1] |
Mechanistic probes indicate that niobium oxide functions as a Brønsted/Lewis acid scavenger for amine poisons, keeping palladium active [1]. Competing pathways (Birch reduction or acidolysis) are avoided under these mild conditions, preserving the tetraethylene glycol chain integrity [2] [3].
The free carboxyl terminus is routinely converted to N-hydroxysuccinimide esters via N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide coupling. Hydrolysis kinetics of representative polyethylene glycol succinimidyl esters at pH 8 and 25 °C are given in Table 2.
Active ester lineage | Structural descriptor | Half-life min | Relative aminolysis rate* |
---|---|---|---|
Succinimidyl valerate | -O-CH₂CH₂CH₂CH₂CO₂-N-hydroxysuccinimide | 33.6 [4] | 1.0 |
Succinimidyl carbonate | -O-CO₂-N-hydroxysuccinimide | 20.4 [4] | 1.6 [4] |
Succinimidyl glutarate | –OOC-(CH₂)₃-CO₂-N-hydroxysuccinimide | 17.6 [4] | 1.9 [4] |
Succinimidyl succinate | –OOC-(CH₂)₂-CO₂-N-hydroxysuccinimide | 9.8 [4] | 3.4 [4] |
Succinimidyl carboxymethylate | –O-CH₂-CO₂-N-hydroxysuccinimide | 0.75 [4] | ≥13 [4] |
*Relative rates follow the empirical observation that aminolysis parallels hydrolysis for these partners [4].
At pH 7–8 the succinimidyl glutarate variant provides a balance of lifetime and reactivity, typically yielding amide-linked conjugates in > 85% isolated yield for primary amines on peptides or surfaces [5] [6]. Inclusion of N-hydroxysulfosuccinimide or 15-crown-5 improves ester formation when solubility limits are encountered [7].
If the tetraethylene glycol terminus is first converted to a sulfonate leaving group (for example, tosylate), a spectrum of nucleophiles can be introduced by bimolecular substitution.
Leaving-group precursor | Typical reagent | Nucleophiles tolerated | Yield range % | Notes |
---|---|---|---|---|
Tosyl-tetraethylene glycol ester | p-toluenesulfonyl chloride, base | Thiols, alkoxides, primary amines | 70–95 [8] [9] | Rate constants increase in dipolar aprotic solvents [10] |
Extended studies on glycidyl tosylate copolymers show quantitative post-substitution across a broad nucleophile panel, confirming that the tosylate analogue on short polyethylene glycol chains is equally versatile [10].